molecular formula C8H6BrNS B1332093 4-Bromo-3-methylphenyl isothiocyanate CAS No. 71672-88-3

4-Bromo-3-methylphenyl isothiocyanate

Cat. No.: B1332093
CAS No.: 71672-88-3
M. Wt: 228.11 g/mol
InChI Key: RXWYFLRAEYPAIV-UHFFFAOYSA-N
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Description

The isothiocyanate functional group, characterized by the R−N=C=S moiety, is a cornerstone of significant research within the chemical and biological sciences. This reactive group is present in numerous naturally occurring compounds and serves as a versatile building block in synthetic chemistry. Within this important class of molecules, specific aryl isothiocyanates are utilized to probe biological activities and construct complex molecular architectures. 4-Bromo-3-methylphenyl isothiocyanate, a halogenated aromatic isothiocyanate, exemplifies a compound employed in specialized research contexts. Its unique substitution pattern offers a platform for investigating the influence of electronic and steric effects on the reactivity and biological properties of aryl isothiocyanates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYFLRAEYPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221907
Record name 1-Bromo-4-isothiocyanato-o-toluene
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71672-88-3
Record name 1-Bromo-4-isothiocyanato-2-methylbenzene
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Record name 1-Bromo-4-isothiocyanato-o-toluene
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Record name 1-Bromo-4-isothiocyanato-o-toluene
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Record name 2-bromo-5-isothiocyanatotoluene
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Synthetic Methodologies and Mechanistic Understanding of 4 Bromo 3 Methylphenyl Isothiocyanate and Its Derivatives

Established Strategies for the Preparation of Aryl Isothiocyanates

The conversion of primary aryl amines into aryl isothiocyanates is a cornerstone of synthetic organic chemistry, with several well-established strategies available to chemists.

The most prevalent and widely adopted method for synthesizing aryl isothiocyanates begins with a primary aryl amine, such as 4-bromo-3-methylaniline. chemrxiv.org The classical approach involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. nih.gov This salt is typically isolated and then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.govnih.gov

Historically, thiophosgene (B130339) (CSCl₂) was a common reagent for the direct conversion of primary amines to isothiocyanates. nih.gov However, due to its high toxicity and volatility, its use has significantly declined in favor of safer alternatives. digitellinc.comgoogle.com Modern desulfurizing agents for the dithiocarbamate route are varied, offering chemists a range of options based on reactivity, cost, and safety. These include reagents such as tosyl chloride, iodine, hydrogen peroxide, triphosgene, and various metal salts like lead nitrate. nih.govnih.govciac.jl.cnorganic-chemistry.org

Table 1: Common Desulfurization Agents in Aryl Isothiocyanate Synthesis
Desulfurizing AgentKey FeaturesReference
ThiophosgeneHighly effective but also highly toxic and volatile. nih.gov
TriphosgeneA safer, solid alternative to thiophosgene. nih.gov
Tosyl ChlorideEfficiently mediates the decomposition of in situ generated dithiocarbamates. organic-chemistry.org
IodineA mild and effective reagent for desulfurization. ciac.jl.cn
Sodium Persulfate (Na₂S₂O₈)Allows for synthesis in water, presenting a green chemistry advantage. rsc.org
Cyanuric Chloride (TCT)Used as a desulfurylation reagent in aqueous conditions. beilstein-journals.org

To improve efficiency and reduce waste, numerous advanced one-pot synthetic protocols have been developed. These methods circumvent the need to isolate the intermediate dithiocarbamate salt, thereby streamlining the process. beilstein-journals.orgciac.jl.cntandfonline.com In a typical one-pot procedure, the primary amine, carbon disulfide, and a base are combined, and after the formation of the dithiocarbamate, the desulfurizing agent is added directly to the reaction mixture. organic-chemistry.org

Several innovative one-pot systems have been reported. For instance, a green synthesis protocol utilizes sodium hydroxide (B78521) (NaOH) as both the base for dithiocarbamate formation and as the desulfurating agent, proceeding under mild, benchtop conditions without the need for specialized equipment. tandfonline.comtandfonline.com Another facile one-pot process has been developed for a broad range of isothiocyanates under aqueous conditions, using cyanuric chloride as the desulfurylation reagent. beilstein-journals.org These one-pot methods are often characterized by simple operation, scalability, and the ability to produce a variety of aryl isothiocyanates in good yields. ciac.jl.cntandfonline.com

Green Chemistry Principles Applied to Isothiocyanate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isothiocyanates, aiming to reduce the environmental impact by using safer solvents, reducing energy consumption, and minimizing waste. digitellinc.com

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. magtech.com.cnmdpi.comresearchgate.net DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, which form a eutectic mixture with a melting point significantly lower than the individual components. researchgate.netnih.gov

Key advantages of DESs in chemical synthesis include:

Low Toxicity and Biodegradability : Many DESs are composed of natural, non-toxic, and biodegradable components. nih.gov

Negligible Volatility : They have very low vapor pressure, reducing air pollution and exposure risks. magtech.com.cn

High Thermal Stability : They are stable over a wide range of temperatures. magtech.com.cn

Recyclability : DESs can often be recovered and reused, improving the sustainability of the process. rsc.org

While specific applications of DESs for the synthesis of 4-bromo-3-methylphenyl isothiocyanate are not yet widely reported, their unique properties make them an attractive medium for such transformations. Their ability to dissolve a wide range of reactants could facilitate the synthesis of isothiocyanates in a more sustainable manner. researchgate.netrsc.org

To improve reaction efficiency and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to isothiocyanate synthesis.

Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. For the synthesis of isothiocyanates, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often results in higher product yields compared to conventional heating methods. nih.govtandfonline.comtandfonline.comresearchgate.net This rapid and efficient heating can be particularly advantageous for time-sensitive syntheses and high-throughput screening.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.netrsc.org This technique can promote faster reactions under milder conditions. While its application has been demonstrated in the synthesis of thiourea (B124793) derivatives from isothiocyanates, the principles can be extended to the synthesis of the isothiocyanate precursors themselves, offering a green and efficient alternative to traditional methods. researchgate.netrsc.orgnih.gov

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Techniques
TechniqueTypical Reaction TimeKey AdvantagesReference
Conventional HeatingSeveral hoursWell-established and widely used. tandfonline.com
Microwave-AssistedMinutesRapid heating, shorter reaction times, often higher yields. nih.govtandfonline.com
Ultrasound-AssistedVaries, often shorter than conventionalEnhanced reaction rates, milder conditions, improved yields. researchgate.netrsc.org

Reaction Mechanisms in the Formation of this compound Derivatives

The formation of this compound from its corresponding primary amine, 4-bromo-3-methylaniline, generally proceeds through a two-step mechanism when using carbon disulfide. nih.gov

Formation of the Dithiocarbamate Salt : The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon atom of carbon disulfide. This addition reaction forms a dithiocarbamic acid intermediate. In the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide), this acidic intermediate is deprotonated to form a stable dithiocarbamate salt. nih.govresearchgate.net

Desulfurization of the Dithiocarbamate Salt : The dithiocarbamate salt is then treated with an electrophilic desulfurizing agent (e.g., tosyl chloride, phosgene, or an oxidizing agent). This reagent activates one of the sulfur atoms, making it a good leaving group. Subsequent intramolecular rearrangement and elimination of the sulfur-containing byproduct lead to the formation of the stable isothiocyanate functional group (-N=C=S). nih.govorganic-chemistry.org

The resulting this compound is itself a versatile electrophile. The central carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of its various derivatives. For example, reaction with primary or secondary amines yields substituted thioureas, reaction with alcohols produces thiocarbamates, and reaction with thiols gives dithiocarbamates.

Nucleophilic Addition Reactions with Various Nucleophiles for Derivative Synthesis

The carbon atom of the isothiocyanate group (-N=C=S) in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity allows for the synthesis of a broad range of thiourea derivatives and related compounds. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isothiocyanate, leading to the formation of a tetrahedral intermediate, which subsequently protonates to yield the final product.

The most common nucleophiles employed in reactions with aryl isothiocyanates are primary and secondary amines, which lead to the formation of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. These reactions are typically high-yielding and can be carried out under mild conditions. For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 4-methoxybenzoyl isothiocyanate yields the corresponding [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxy benzoyl)-Thiourea]. researchgate.net While this example involves a related isomer, the synthetic principle is directly applicable to this compound.

The reaction of this compound with various amines would be expected to proceed smoothly to afford a library of thiourea derivatives. The electronic nature of the substituents on the amine nucleophile can influence the reaction rate, with more nucleophilic amines reacting more rapidly.

Beyond amines, other nucleophiles such as alcohols and thiols can also react with isothiocyanates to form thiocarbamates and dithiocarbamates, respectively. These reactions often require basic conditions to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

The following table summarizes the expected products from the nucleophilic addition of various nucleophiles to this compound, based on established reactivity patterns of aryl isothiocyanates.

NucleophileProduct ClassGeneral Structure of Product
Primary Amine (R-NH₂)N,N'-Disubstituted Thiourea4-Br-3-Me-Ph-NH-C(=S)-NH-R
Secondary Amine (R₂NH)N,N',N'-Trisubstituted Thiourea4-Br-3-Me-Ph-NH-C(=S)-NR₂
Alcohol (R-OH)O-Aryl Thiocarbamate4-Br-3-Me-Ph-NH-C(=S)-OR
Thiol (R-SH)S-Aryl Dithiocarbamate4-Br-3-Me-Ph-NH-C(=S)-SR

Cyclization Chemistry Leading to Diverse Heterocyclic Frameworks

The thiourea derivatives synthesized from this compound are valuable precursors for the construction of a variety of heterocyclic ring systems. These cyclization reactions often involve the participation of the thiourea sulfur atom as a nucleophile and can be triggered by the presence of other reactive functional groups within the molecule or by the addition of external reagents.

A prominent class of heterocycles accessible from aryl isothiocyanates are benzothiazoles . The synthesis of 2-aminobenzothiazoles can be achieved through the intramolecular cyclization of N-arylthioureas. For instance, the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt and subsequent oxidative cyclization with bromine can yield 2-aminobenzothiazoles. nih.gov Specifically, derivatives of 2-amino-6-bromo-4-methylbenzothiazole have been synthesized, highlighting the feasibility of forming the benzothiazole (B30560) ring system with the substitution pattern related to this compound. nih.govnih.gov The synthesis of 2-amino-6-bromo-7-methylbenzothiazole would be a direct cyclization product pathway for a derivative of the target compound.

Another important class of heterocycles that can be synthesized are thiazolidinones . The cyclization of thiourea derivatives bearing a pendant hydroxyl group with bromoacyl bromides can lead to the formation of iminothiazolidinones. researchgate.net This demonstrates a strategy where the thiourea acts as a building block for the thiazolidine (B150603) ring.

Furthermore, quinazolines and their derivatives can also be accessed from aryl isothiocyanates. The reaction of anthranilic acid with an isothiocyanate, followed by cyclization, is a known method for the synthesis of quinazoline-2-thiones.

The table below illustrates potential heterocyclic frameworks that could be synthesized from derivatives of this compound.

Starting DerivativeReaction ConditionsHeterocyclic ProductGeneral Structure of Product Core
N-(4-bromo-3-methylphenyl)thioureaOxidative Cyclization (e.g., with Br₂)2-Amino-6-bromo-7-methylbenzothiazoleBenzothiazole
N-(4-bromo-3-methylphenyl)-N'-(2-hydroxyethyl)thioureaReaction with α-haloacyl halideSubstituted ThiazolidinoneThiazolidinone
N-(4-bromo-3-methylphenyl)thiourea derived from anthranilic acidIntramolecular CyclizationSubstituted Quinazoline-2-thioneQuinazoline

Theoretical and Computational Elucidation of Reaction Pathways and Intermediate Structures

Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and electronic properties of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) is a widely used method for studying the reactivity of organic compounds, including isothiocyanates.

For this compound, computational studies can elucidate the electronic structure and reactivity of the molecule. The electrophilicity of the central carbon atom of the isothiocyanate group can be quantified by calculating parameters such as the Fukui function or the molecular electrostatic potential (MEP). These calculations would confirm the high susceptibility of this site to nucleophilic attack.

In the context of nucleophilic addition reactions, DFT calculations can be employed to model the reaction pathway for the formation of thiourea derivatives. By locating the transition state structures and calculating the activation energies, the kinetics and thermodynamics of the reaction can be understood. For example, a computational study on 4-trifluoromethyl phenyl isothiocyanate and its corresponding thiourea derivative provided insights into their structural and electronic properties, which can serve as a methodological basis for similar investigations on the 4-bromo-3-methylphenyl analogue. researchgate.net

Furthermore, theoretical models can be used to predict the regioselectivity of cyclization reactions. In cases where multiple cyclization pathways are possible, computational analysis of the activation barriers for each pathway can help in understanding and predicting the observed product distribution. For the cyclization of functionalized thioureas, computational studies can help to rationalize the factors controlling the regioselectivity of the ring closure. researchgate.net

Key areas of theoretical investigation for this compound and its derivatives include:

Analysis of Frontier Molecular Orbitals (HOMO-LUMO): To understand the electronic transitions and predict the reactivity of the isothiocyanate.

Calculation of Reaction Profiles: To determine the activation energies and reaction enthalpies for nucleophilic addition and cyclization reactions.

Characterization of Transition State Geometries: To visualize the structure of the transition states and understand the bonding changes that occur during the reaction.

Natural Bond Orbital (NBO) Analysis: To investigate the charge distribution and delocalization of electrons within the molecule and its reaction intermediates.

These computational approaches provide a deeper understanding of the factors governing the reactivity of this compound and can aid in the rational design of synthetic routes to novel derivatives and heterocyclic systems.

Exploration of Biological Activities and Structure Activity Relationships of 4 Bromo 3 Methylphenyl Isothiocyanate Derivatives

Investigation of Enzyme Modulatory Effects

Isothiocyanates are well-documented inhibitors of various enzymes, a property attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic residues in enzyme active sites.

Cyclooxygenase (COX) Inhibition Profiling in Inflammatory Pathways

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The inhibition of COX is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that certain isothiocyanates can inhibit COX enzymes. For instance, a study on various isothiocyanates demonstrated that phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate were potent inhibitors of human COX-2, with approximately 99% inhibition at a concentration of 50 μM.

While direct studies on 4-Bromo-3-methylphenyl isothiocyanate are not available, the structural features of this compound suggest potential for COX inhibition. The phenyl ring provides a scaffold similar to many known COX inhibitors, and the bromo and methyl substituents could influence its binding affinity and selectivity for COX-1 versus COX-2. Further research is necessary to determine the specific inhibitory profile of this compound against COX enzymes.

Table 1: Cyclooxygenase (COX-2) Inhibition by Select Isothiocyanate Derivatives

Compound Concentration (μM) % Inhibition
Phenyl isothiocyanate 50 ~99%

Note: Data for this compound is not currently available.

Urease Enzyme Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Inhibition of urease is a therapeutic strategy for managing these conditions. Several classes of organic compounds, including some isothiocyanate derivatives and their related thiourea (B124793) analogs, have been investigated as urease inhibitors. The structure-activity relationship studies of various synthetic compounds have shown that the presence and position of different functional groups on an aromatic ring can significantly affect their urease inhibitory potential.

For example, studies on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are synthesized from isothiocyanate derivatives, revealed that compounds with electron-donating groups on the aryl ring exhibited potent urease inhibitory activity. Specifically, an ortho-dimethyl substituted compound was found to be a more potent inhibitor than the standard thiourea. While no specific data exists for this compound, the electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) groups would likely influence its interaction with the urease active site.

Other Enzyme-Targeting Research

Isothiocyanates have been shown to interact with a variety of other enzymes. Their ability to induce phase II detoxification enzymes, such as glutathione (B108866) S-transferases, is a well-studied mechanism contributing to their potential chemopreventive properties. The electrophilic carbon atom of the isothiocyanate group can react with sulfhydryl groups of cysteine residues in proteins, leading to the modulation of enzyme activity. The specific reactivity and targeting of this compound towards other enzymes would be dependent on its lipophilicity and the electronic environment of the isothiocyanate group, which are influenced by the bromo and methyl substituents.

Antimicrobial Spectrum Analysis of Isothiocyanate Derivatives

Isothiocyanates are known for their broad-spectrum antimicrobial properties, with activity against bacteria, fungi, and some viruses. This activity is generally attributed to their ability to disrupt cell membranes and inactivate essential enzymes.

Research into Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of various isothiocyanates have been extensively documented. For instance, benzyl-isothiocyanate has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.com Phenyl isothiocyanate has demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with a MIC of 1000 µg/mL for both bacteria. nih.govresearchgate.net

The structure of the isothiocyanate plays a crucial role in its antimicrobial efficacy. Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate, often exhibit greater antibacterial activity than their aliphatic counterparts. nih.gov The presence of halogen atoms on the phenyl ring can also influence the antimicrobial spectrum. While specific data for this compound is not available, the presence of the bromo group may enhance its antimicrobial properties. Studies on substituted phenylisothiocyanates have shown that halogenated derivatives possess antifungal activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Select Isothiocyanates against Bacteria

Compound Bacterium MIC (µg/mL)
Benzyl-isothiocyanate Methicillin-resistant S. aureus 2.9 - 110
Phenyl isothiocyanate Escherichia coli 1000

Note: Data for this compound is not currently available.

Antiviral Activity Assessment

The antiviral potential of isothiocyanates is an emerging area of research. Studies have shown that some isothiocyanates, such as allyl isothiocyanate (AITC), exhibit antiviral activity against certain viruses. For example, AITC has been shown to inactivate enteric viruses like hepatitis A virus (HAV) and murine norovirus (MNV) in a concentration-, temperature-, and time-dependent manner. nih.govresearchgate.net The mechanism of antiviral action is thought to involve the interaction of the isothiocyanate group with viral proteins, potentially inhibiting viral entry or replication.

There is currently no specific research on the antiviral activity of this compound. However, the general antiviral properties observed in other isothiocyanates suggest that this compound could also possess antiviral potential, which would need to be confirmed through dedicated studies. The lipophilicity and electronic properties conferred by the bromo and methyl groups could influence its ability to interact with viral components.

Research into Anti-inflammatory Pathways and Mechanisms of Action

The anti-inflammatory properties of isothiocyanates (ITCs), the chemical class to which this compound belongs, are a significant area of investigation. Research indicates that these compounds can modulate key inflammatory pathways. A primary mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. scispace.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Synthetic ITC analogs have been shown to suppress the activation of NF-κB, which in turn reduces the transcription of these pro-inflammatory mediators. scispace.com

Studies on various ITC analogs demonstrate their ability to suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. scispace.com By preventing IκBα degradation, ITCs block the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating inflammatory gene expression. scispace.com This action is correlated with a reduction in inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like IL-1β, IL-6, and TNF-α. scispace.com For instance, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been identified as potent inhibitors of the human COX-2 enzyme, showing approximately 99% inhibition at a concentration of 50 μM. nih.govresearchgate.net

Another critical pathway implicated in the anti-inflammatory effects of ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.govmostwiedzy.pl ITCs, acting as electrophiles, can modify specific cysteine residues on Keap1, the primary negative regulator of Nrf2. nih.gov This modification disrupts the Keap1-mediated degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the expression of genes that help resolve inflammation and protect against oxidative stress. mostwiedzy.plnih.gov

Anticancer and Antiproliferative Research Trajectories

The potential of isothiocyanate derivatives as anticancer agents is being extensively explored, focusing on their ability to inhibit cell growth, induce programmed cell death, and interfere with essential cellular machinery.

The antiproliferative activity of isothiocyanates has been demonstrated across various cancer cell lines. In vitro studies are fundamental to determining the cytotoxic potential of these compounds, often measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). Research on well-known ITCs such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN) provides a framework for understanding the potential activity of analogs like this compound.

For example, studies on human lung cancer A549 cells have shown that the growth of these cells is significantly suppressed by ITCs, with varying potencies. aacrjournals.org The antiproliferative effects of these compounds followed the order of BITC > PEITC > SFN. nih.gov This highlights the influence of the compound's specific structure on its cytotoxic efficacy. aacrjournals.org The antiproliferative activity of many newly synthesized ITC compounds has been found to exceed that of naturally occurring isothiocyanates. nih.govnih.gov

Table 1: Comparative Growth Inhibition of Isothiocyanates in A549 Human Lung Cancer Cells

Compound IC50 (µM)
Benzyl isothiocyanate (BITC) 13.5
Phenethyl isothiocyanate (PEITC) 18.3
Sulforaphane (SFN) 43.0

Data sourced from a study on A549 human lung cancer cells. aacrjournals.org

Beyond simply inhibiting growth, a key mechanism for the anticancer activity of isothiocyanates is the induction of apoptosis, or programmed cell death. The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins. mostwiedzy.pl This covalent modification of key cellular proteins can trigger apoptotic pathways. nih.govaacrjournals.org

Research has shown that ITC treatment can lead to the activation of caspases, which are the central executioners of apoptosis. aacrjournals.org For instance, the induction of apoptosis in cancer cells by BITC, PEITC, and SFN was found to correlate with their potency in inhibiting cell growth, as measured by caspase-3 activity. aacrjournals.org The ability of ITCs to bind selectively to cellular proteins is a critical aspect of their mechanism. aacrjournals.org By modifying these protein targets, ITCs can disrupt signaling pathways that promote cell survival and proliferation, thereby tipping the balance towards apoptosis.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. frontiersin.org Consequently, they are a prime target for anticancer drugs. nih.gov Several isothiocyanates have been identified as potent inhibitors of tubulin polymerization. nih.govfrontiersin.org They disrupt the assembly of microtubules, which can arrest the cell cycle in the G2/M phase and subsequently lead to apoptosis. aacrjournals.orgnih.govnih.gov

The mechanism of action involves the covalent binding of the ITC molecule to cysteine residues on the tubulin protein. aacrjournals.org Mass spectrometry studies have confirmed this covalent modification. aacrjournals.org The potency of different ITCs as tubulin polymerization inhibitors often correlates with their antiproliferative activity. Studies comparing BITC, PEITC, and SFN found that their ability to disrupt tubulin assembly in both cell-free systems and in vivo followed the same order as their potency for inducing mitotic arrest and apoptosis (BITC > PEITC > SFN). aacrjournals.org This demonstrates that the interaction with tubulin is a significant chemical event leading to the cell growth arrest observed with these compounds. aacrjournals.org

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of isothiocyanate derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.

The biological activity of isothiocyanates is highly dependent on the nature of the substituent group attached to the -N=C=S moiety. Modifications to the aromatic ring of compounds like this compound can significantly alter their efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool to predict the biological efficacy of chemical compounds based on their molecular structures. frontiersin.org For derivatives of this compound, QSAR models are developed by correlating variations in their structural or physicochemical properties with observed biological activities. researchgate.net These models are instrumental in forecasting the potency of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

The development of a robust QSAR model involves the calculation of various molecular descriptors, which are numerical representations of the molecule's properties. These descriptors fall into several categories, including topological, geometrical, and chemical parameters. nih.gov For instance, binary QSAR models have been successfully used to predict the anti-inflammatory and anticancer properties of isothiocyanate (ITC) derivatives. nih.gov The performance of these models is validated using statistical metrics such as sensitivity, specificity, accuracy, and the Matthews correlation coefficient (MCC). nih.gov By establishing a mathematical relationship between these descriptors and biological activity, such as inhibitory concentration (IC50), researchers can identify the key structural features that govern the compound's efficacy.

Table 1: Representative Molecular Descriptors in QSAR Modeling for Isothiocyanate Derivatives This table is illustrative and based on typical descriptors used in QSAR studies.

Descriptor TypeDescriptor ExamplePotential Influence on Biological Activity
Topological Mohar Index (TI2)Affects solubility, size, and shape, which can influence bioavailability. nih.gov
Geometrical Displacement (DISPm)Relates to molecular geometry and size; rigidity may increase inhibitory activity. nih.gov
Chemical Aromaticity Index (BLI)Influences the transport of the compound across cellular membranes. nih.gov
Quantum-Chemical E(homo)Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. nih.gov
Physical LogPPartition coefficient; indicates the lipophilicity of the molecule, affecting membrane permeability.

Linear and non-linear methods, such as multiple linear regression (MLR) and machine learning algorithms, are employed to construct the QSAR models. frontiersin.orgnih.gov The resulting equations can effectively predict the activity of novel this compound derivatives, guiding the synthesis of more potent and selective therapeutic agents.

In Silico Approaches in Compound Design and Target Interaction Elucidation

In silico methods, encompassing molecular modeling and computational simulations, are indispensable for designing novel compounds and elucidating their interactions with biological targets. These approaches provide detailed insights at the molecular level, complementing experimental data and accelerating the development of compounds like this compound derivatives.

Molecular Dynamics Simulations and Ligand-Protein Docking Studies

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govbohrium.com For derivatives of this compound, docking studies begin with preparing the 3D structures of the ligands and the target protein, which is often obtained from the Protein Data Bank. nih.gov The docking algorithm then samples numerous possible conformations of the ligand in the protein's binding pocket and uses a scoring function to rank them, with lower scores typically indicating more favorable binding. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes and key interactions that stabilize the binding. For example, 100-nanosecond MD simulations have been used to calculate the average binding free energy (MM/GBSA) for isothiocyanate derivatives, confirming the stability of their interactions with targets like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Illustrative Output from a Molecular Docking Study This table represents typical data generated from docking simulations for a hypothetical derivative.

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A strong negative value suggests high binding affinity to the target protein.
Hydrogen Bonds 2Indicates specific, stabilizing interactions with receptor residues.
Interacting Residues Tyr385, Ser530Identifies key amino acids in the binding site involved in the interaction. nih.gov
Ligand RMSD (Å) 1.2Low root-mean-square deviation during MD simulation indicates a stable binding pose.

These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, which is essential for rational drug design.

Prediction of Molecular Interactions and Binding Site Characterization

A primary goal of in silico studies is to characterize the specific molecular interactions between the ligand and the protein target. Isothiocyanates are known to react with nucleophilic amino acid residues, with cysteine being one of the most likely binding sites due to its thiol group. nih.govnih.gov However, other residues such as the N-terminal proline or amine-containing lysines can also serve as binding sites, depending on their pKa values within the protein's microenvironment. nih.gov

Computational tools can precisely map these interactions. Docking and MD simulations reveal the formation of hydrogen bonds, hydrophobic interactions, and potential covalent linkages that anchor the this compound derivative in the active site. nih.gov For instance, docking analyses of certain ITC derivatives with the COX-2 enzyme have identified hydrogen bonding with the backbone of Met522. nih.gov Subsequent MD simulations further highlighted the importance of other crucial amino acids like Tyr385, Trp387, Phe518, Val523, and Ser530 in stabilizing the interaction. nih.gov

Advanced Applications and Research Tools Derived from 4 Bromo 3 Methylphenyl Isothiocyanate

Development of Isothiocyanate-Based Probes for Chemical Biology

The isothiocyanate group is a well-established functional handle for the covalent labeling of biomolecules. Its reaction with primary amines, such as the N-terminus of proteins or amino-modified oligonucleotides, forms stable thiourea (B124793) linkages. This reactivity is harnessed in the development of probes for tracking and studying biological processes.

While direct radiolabeling of 4-bromo-3-methylphenyl isothiocyanate itself is not prominently documented, the isothiocyanate functionality is a key component in the synthesis of bifunctional chelating agents used in PET imaging. nih.gov These agents are designed to first conjugate to a targeting biomolecule, such as a monoclonal antibody, and then chelate a positron-emitting radionuclide, like Zirconium-89 (⁸⁹Zr) or Copper-64 (⁶⁴Cu). nih.govnih.gov

For instance, analogues such as p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) are employed for the facile radiolabeling of monoclonal antibodies. nih.gov The isothiocyanate group reacts with lysine (B10760008) residues on the antibody, and the desferrioxamine portion securely chelates the metallic radionuclide. This allows for the in vivo tracking of the antibody's distribution and its binding to specific cellular targets using PET imaging. nih.gov Given this established methodology, this compound could potentially be incorporated into novel bifunctional chelators, where the bromo-methylphenyl group could modulate the agent's lipophilicity and pharmacokinetic properties.

Another approach involves the introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F), onto the isothiocyanate-containing molecule itself. For example, the synthesis of (4-[¹⁸F]fluoromethyl)phenyl isothiocyanate has been developed for the labeling of oligonucleotides at their 5'-end via a hexylamine (B90201) linker. nih.gov This strategy highlights the potential for developing ¹⁸F-labeled versions of this compound for use as PET probes.

RadionuclideTypical Chelator/Prosthetic GroupApplication in PET
Zirconium-89 (⁸⁹Zr)Desferrioxamine (Df)Immuno-PET with monoclonal antibodies
Copper-64 (⁶⁴Cu)Cyclam-based macrocyclesPhenotypic imaging
Fluorine-18 (¹⁸F)Direct incorporation or via prosthetic groupsLabeling of various biomolecules

The covalent labeling of oligonucleotides with reporter molecules is crucial for their use in various molecular biology techniques. Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), are routinely used for this purpose. oup.com The process typically involves the synthesis of an oligonucleotide with a primary amine modification, which then reacts with the isothiocyanate to form a stable thiourea linkage. oup.com

This methodology is applicable to this compound, allowing for its conjugation to amino-modified oligonucleotides. The resulting labeled oligonucleotide would carry the bromo-methylphenyl moiety, which could serve as a structural probe or a point for further chemical elaboration. Commercial kits are available that streamline the process of conjugating various molecules, including those with isothiocyanate groups, to oligonucleotides.

The table below summarizes common biomolecules and the functional groups targeted by isothiocyanates for conjugation.

BiomoleculeTarget Functional GroupResulting Linkage
Proteins/PeptidesN-terminal amine, Lysine side chainThiourea
Amino-modified OligonucleotidesPrimary amine linkerThiourea
Other amine-containing moleculesPrimary or secondary amineThiourea

Utilization in Medicinal Chemistry Scaffold Design and Library Synthesis

Isothiocyanates are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with biological targets and their synthetic versatility. nih.govacs.org They can serve as starting points for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. rsc.org The electrophilic nature of the isothiocyanate group allows for its reaction with various nucleophiles, leading to the construction of different ring systems.

For example, phthalimidoacetyl isothiocyanate has been used as a scaffold to synthesize 1,2,4-triazoles, 1,3-diazines, and 1,3-oxazines through addition-cyclization reactions. nih.gov Similarly, this compound can be envisioned as a starting material for the generation of focused libraries of compounds for drug discovery. The bromo- and methyl-substituents on the phenyl ring can influence the biological activity and pharmacokinetic properties of the resulting molecules.

Isothiocyanate-based compounds have shown promise in various therapeutic areas, including the treatment of persistent pain, where their effects are linked to the release of hydrogen sulfide (B99878) (H₂S). nih.gov The development of novel isothiocyanate derivatives as selective cyclooxygenase (COX) inhibitors is also an active area of research. rsc.org The structural features of this compound make it an interesting candidate for exploration in such medicinal chemistry programs.

Role as a Key Intermediate in Complex Organic Synthesis and Material Science Research

Beyond its direct applications, this compound serves as a valuable intermediate in multi-step organic syntheses. Its precursor, 4-bromo-3-methylaniline, is readily synthesized from 2-bromo-5-nitrotoluene (B182602) by reduction. chemicalbook.com The subsequent conversion of the aniline (B41778) to the isothiocyanate can be achieved through various methods, most commonly involving reaction with thiophosgene (B130339) or its equivalents. nih.govwikipedia.org

The synthetic utility of structurally similar compounds is well-documented. For instance, 2-Bromo-4-Methylphenyl Isothiocyanate is considered a versatile building block for constructing intricate molecular architectures in the pharmaceutical industry. nbinno.com Furthermore, the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate (a positional isomer) with amines and phenolates leads to the formation of 6-bromo-substituted 4H-benzo[d] Current time information in Pasuruan, ID.chemicalbook.comthiazines, a class of compounds with potential applications as psychopharmaceutics. chempap.org This highlights the potential of this compound to serve as a precursor for a variety of heterocyclic systems.

The presence of a bromine atom on the aromatic ring also opens up possibilities for further functionalization through cross-coupling reactions, such as the Suzuki coupling, which would allow for the introduction of a wide range of substituents. researchgate.net This synthetic versatility makes this compound a useful intermediate for creating complex molecules for both medicinal chemistry and materials science, where precise control over molecular structure is essential for tailoring material properties.

Perspectives and Future Directions in 4 Bromo 3 Methylphenyl Isothiocyanate Research

Unveiling Novel Biological Targets and Exploring Undiscovered Therapeutic Potential

Isothiocyanates are known for their ability to interact with a multitude of biological targets, largely owing to the electrophilic nature of the isothiocyanate group which readily reacts with nucleophilic residues on proteins. chemrxiv.org Naturally occurring isothiocyanates have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govthermofisher.com A primary future direction for 4-Bromo-3-methylphenyl isothiocyanate research is the systematic identification of its specific biological targets to elucidate its mechanism of action and uncover its full therapeutic potential.

Future research should focus on screening this compound and its derivatives against a wide array of enzymes and cellular pathways implicated in various diseases. Isothiocyanates have been shown to inhibit enzymes such as deubiquitinating enzymes (DUBs) and glutathione (B108866) reductase, which are relevant in cancer progression. nih.govmdpi.com Investigating the inhibitory activity of this compound against these and other enzyme families, such as kinases and proteases, could reveal novel therapeutic avenues.

Furthermore, the influence of the specific substitution pattern of this compound—a bromine atom and a methyl group on the phenyl ring—warrants detailed investigation. These substituents can significantly alter the electronic properties and steric hindrance of the molecule, potentially leading to a unique biological activity profile compared to well-studied isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC). nih.govmdpi.commdpi.com Exploring its effects on pathways related to oxidative stress, apoptosis, and inflammation will be crucial in defining its therapeutic utility. nih.govnih.gov

Advancements in Asymmetric Synthesis and Stereoselective Reactions of Isothiocyanate Derivatives

The development of stereochemically defined therapeutic agents is a cornerstone of modern medicinal chemistry. While this compound itself is achiral, the synthesis of chiral derivatives could unlock enhanced biological activity and improved pharmacokinetic properties. Future research should therefore explore advancements in the asymmetric synthesis and stereoselective reactions of isothiocyanate derivatives.

Recent progress in synthetic organic chemistry has provided several methods for the preparation of chiral isothiocyanates, often starting from chiral primary amines. thermofisher.comnih.gov These methods can be adapted for the synthesis of novel derivatives of this compound bearing chiral centers. For instance, introducing a chiral side chain to the phenyl ring or developing reactions that create stereocenters elsewhere in the molecule could lead to a library of stereoisomers for biological evaluation.

Furthermore, the isothiocyanate group itself can participate in stereoselective reactions. The enantioselective construction of spirocycles using α-activated cyclic isothiocyanates has been reported, highlighting the potential for developing complex molecular architectures. nih.gov Future work could focus on designing and executing novel stereoselective cycloaddition or nucleophilic addition reactions involving the isothiocyanate moiety of this compound to generate structurally diverse and stereochemically pure compounds.

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivative Discovery

To efficiently explore the therapeutic potential of this compound, modern drug discovery techniques such as high-throughput screening (HTS) and combinatorial chemistry will be indispensable. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the identification of lead candidates. nih.govnih.govewa.pub

A key future direction will be the development of a combinatorial library based on the this compound scaffold. By systematically varying the substituents on the phenyl ring or by modifying the isothiocyanate group, a diverse set of derivatives can be generated. Solid-phase synthesis techniques could be employed to facilitate the rapid and parallel synthesis of these compounds.

Once a library of derivatives is synthesized, HTS can be utilized to screen them against a panel of biological targets or in cell-based assays to identify compounds with desired activities. nih.gov For example, an HTS campaign could be designed to identify derivatives that selectively inhibit a particular cancer-related enzyme or that induce apoptosis in specific cancer cell lines. The data generated from HTS will be instrumental in establishing structure-activity relationships (SAR) and guiding the design of more potent and selective analogs.

Integrated Computational and Experimental Methodologies for Rational Compound Design and Optimization

The integration of computational and experimental approaches offers a powerful paradigm for the rational design and optimization of novel therapeutic agents. In the context of this compound research, this integrated approach will be crucial for accelerating the discovery of drug candidates with improved efficacy and safety profiles.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of this compound derivatives to specific protein targets and to understand the structural features that govern their biological activity. nih.govnih.gov Virtual screening of large compound libraries can help prioritize derivatives for synthesis and experimental testing. rohithmohan.com

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methylphenyl isothiocyanate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 4-bromo-3-methylaniline with thiophosgene or carbon disulfide under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) improve electrophilic reactivity .
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) enhance isothiocyanate formation .
  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., dimerization) .

Q. Table 1: Representative Reaction Conditions

PrecursorReagentSolventCatalystYield (%)
4-Bromo-3-methylanilineThiophosgeneDCMTriethylamine75–85
4-Bromo-3-methylanilineCS₂/Cl₂THFAlCl₃60–70

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl and bromine substituents). The isothiocyanate group (NCS) shows characteristic δ ~125–135 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 242.97 Da) .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and torsion angles, critical for verifying stereoelectronic effects .

Q. What storage conditions are recommended to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use molecular sieves or inert atmospheres (N₂/Ar) to avoid degradation to thioureas .
  • Light Sensitivity : Amber glass vials mitigate photolytic decomposition .

Q. How does the reactivity of this compound compare to analogous aryl isothiocyanates?

Methodological Answer:

  • Electrophilicity : The bromine substituent enhances electrophilicity at the isothiocyanate group, favoring nucleophilic attacks (e.g., amines, thiols) .
  • Steric Effects : The methyl group at the 3-position may hinder reactions with bulky nucleophiles, necessitating kinetic studies to optimize conditions .

Advanced Research Questions

Q. How can this compound be used to study bacterial virulence modulation?

Methodological Answer:

  • Transcriptomic Workflow : Treat bacterial cultures (e.g., Staphylococcus aureus) with sub-inhibitory concentrations of the compound. RNA sequencing identifies downregulated virulence genes (e.g., hla, fnbA). Validate via qRT-PCR .
  • Biofilm Assays : Use crystal violet staining to quantify biofilm inhibition, correlating with reduced polysaccharide synthesis .

Q. What advanced analytical techniques resolve ambiguities in crystallographic data for derivatives?

Methodological Answer:

  • Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals .
  • Electron Density Maps : Iterative refinement with SHELXL improves occupancy modeling for disordered bromine atoms .

Q. Table 2: Crystallographic Refinement Parameters

SoftwareR-factor (%)Resolution (Å)Disordered Sites Handling
SHELXL<50.8–1.2PART commands
OLEX25–71.5–2.0TLS refinement

Q. How can researchers address contradictions in reaction kinetics data between computational models and experimental results?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., thiocyanate adducts). Compare with DFT calculations (B3LYP/6-31G*) to identify discrepancies in transition states .
  • Solvent Effects : Conduct kinetic studies in varying solvents (e.g., DMSO vs. THF) to reconcile computational dielectric constant assumptions .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the bromine substituent?

Methodological Answer:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts to couple with aryl amines, retaining the isothiocyanate group .
  • Suzuki-Miyaura Coupling : Screen boronic acids (e.g., aryl, heteroaryl) with PdCl₂(dppf) to functionalize the bromine site .

Q. How do impurities from synthetic byproducts affect biological assays, and how can they be mitigated?

Methodological Answer:

  • HPLC Purification : Use reverse-phase C18 columns (ACN/H₂O gradient) to separate thiourea byproducts .
  • Biological Controls : Include "compound-free" controls in assays to distinguish between true bioactivity and impurity-driven artifacts .

Q. What computational tools predict the compound’s interactions with biomolecular targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to cysteine residues (e.g., in enzymes like urease) .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of isothiocyanate-protein adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.